Dehydrocurdione
Overview
Description
(6Z,10S)-6,10-dimethyl-3-propan-2-ylidenecyclodec-6-ene-1,4-dione is a natural product found in Curcuma zedoaria, Curcuma wenyujin, and Curcuma aromatica with data available.
Scientific Research Applications
Polymerization and Material Toughness
- Application : The bifunctional monomer derived from lactide, similar in structure to the compound , has been used to create high molecular weight and high Tg polymers. These polymers exhibit significant improvements in toughness compared to traditional polylactic acid (PLA), suggesting applications in material science and polymer engineering (Jing & Hillmyer, 2008).
Conformation and Molecular Structure
- Application : Studies have been conducted on the conformation of similar methylated cyclophan-enes. These investigations are crucial for understanding the molecular structure and properties, which has implications in material science and molecular engineering (Grützmacher & Neumann, 1993).
Antimicrobial Activity
- Application : A didepsipeptide, 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione, structurally related to the given compound, exhibited antimicrobial activity against various bacterial strains. This opens avenues for pharmaceutical applications, particularly in developing new antimicrobial agents (Yancheva et al., 2012).
Synthesis and Chemical Reactions
- Application : Various studies focus on the synthesis and reactions of compounds structurally similar to (6Z,10S)-6,10-dimethyl-3-propan-2-ylidenecyclodec-6-ene-1,4-dione. These researches contribute to the broader field of organic chemistry, providing insights into new synthetic pathways and potential applications in chemical synthesis (Jondiko & Pattenden, 1983).
Photochemical Behavior
- Application : The study of photochemical behavior of compounds with similar structures is essential in understanding their reactivity under light exposure, which is significant in fields like photochemistry and material sciences (Barbosa, Mann, & Cummins, 1990).
Properties
IUPAC Name |
(6Z,10S)-6,10-dimethyl-3-propan-2-ylidenecyclodec-6-ene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-10(2)13-9-14(16)12(4)7-5-6-11(3)8-15(13)17/h6,12H,5,7-9H2,1-4H3/b11-6-/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPUZCWWTYIGFV-DSDFTUOUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C(CC(=O)C(=C(C)C)CC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC/C=C(\CC(=O)C(=C(C)C)CC1=O)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38230-32-9 | |
Record name | Dehydrocurdione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038230329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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